Cinnamaldehyde diethyl acetal

説明

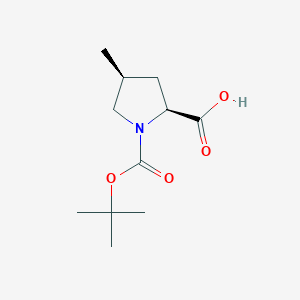

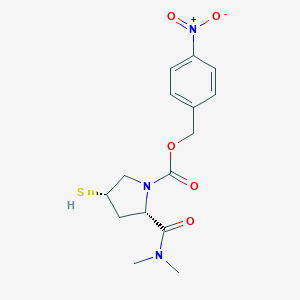

Cinnamaldehyde diethyl acetal is a compound that can be synthesized from acrolein diethyl acetal and aryl iodides or bromides. The synthesis process involves a palladium-catalyzed reaction, which tolerates a variety of functional groups on the aryl halides. This indicates that cinnamaldehyde diethyl acetal can be derived from a range of starting materials, making it a versatile compound in organic synthesis .

Synthesis Analysis

The synthesis of cinnamaldehyde diethyl acetal is efficiently carried out using palladium catalysis. One method involves the reaction of aryl iodides and bromides with acrolein diethyl acetal in the presence of palladium acetate, tetrabutylammonium acetate, potassium carbonate, potassium chloride, and DMF at 90 degrees Celsius. After the acetal has reacted, hydrochloric acid is added to afford cinnamaldehydes in good to high yields . Another approach uses a polymer palladacycle derived from Kaiser oxime resin as a source of palladium(0) in a chemoselective Heck reaction. This method can be directed to synthesize cinnamaldehydes and allows the catalyst to be recovered and reused, demonstrating a sustainable aspect of the synthesis .

Molecular Structure Analysis

Chemical Reactions Analysis

Cinnamaldehyde diethyl acetal can undergo various chemical reactions. For instance, it can be used as a precursor for the synthesis of disubstituted 4-oxocyclohexanecarbaldehydes through a catalytic asymmetric reaction with acetone. This reaction demonstrates the potential of cinnamaldehyde diethyl acetal to be transformed into complex, chiral molecules . Additionally, it can react with silyl enol ethers or ketene silyl acetals and azidotrimethylsilane to afford γ,δ-unsaturated β-azido carbonyl compounds, showcasing its reactivity towards nucleophilic additions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamaldehyde diethyl acetal are not extensively covered in the provided papers. However, one study mentions the formation of cinnamaldehyde dimethyl acetal during HPLC analysis in methanol, suggesting that cinnamaldehyde acetals can be sensitive to the conditions of analysis, such as solvent choice, temperature, and light exposure. This implies that cinnamaldehyde diethyl acetal may also have specific storage and handling requirements to prevent unwanted reactions .

科学的研究の応用

1. Biomedical Applications in Polymers

- Summary of Application : Cinnamaldehyde, which can be extracted from a variety of plants of the genus Cinnamomum, exhibits excellent biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties . To overcome the disadvantages (e.g., poor water solubility and sensitivity to light) or enhance the advantages (e.g., high reactivity and promoting cellular reactive oxygen species production) of cinnamaldehyde, it can be loaded into or conjugated with polymers for sustained or controlled release .

- Methods of Application : Cinnamaldehyde can be coupled to the side chains of polymers, act as a monomer for polymerizing with other monomers to form the backbone of polymers, or react as a bridge to connect two polymer segments .

- Results or Outcomes : The environmental responsiveness provides the great potential of cinnamaldehyde-conjugated polymers for applications in the biomedical field .

2. Fabricating Acid-Degradable Hydrogel

- Summary of Application : A synthetic route to prepare a poly(ethylene glycol) with a single cinnamaldehyde acetal unit in the polymer chain, was successfully established using a newly synthesized cinnamaldehyde acetal diethylene glycol (CADEG) as initiator .

- Methods of Application : This HO-PEG (ca)-OH is non-toxic and would be degraded into a cinnamaldehyde and two PEG diols in an acid environment . A whole polyethylene glycol based hydrogel was easily fabricated by thiol-ene “click” reaction in alkalescence aqueous solution using acrylate-PEG (ca)-acrylate and 4-arm PEG-SH as raw materials at room temperature .

- Results or Outcomes : The hydrogel can be degradable in acidic conditions and the stronger the acidity, the faster the degradation .

3. Antibacterial Applications

- Summary of Application : Cinnamaldehyde impregnation into porous non-woven polypropylene cloth, polytetrafluoroethylene membrane, and knitted cotton cloth gives rise to high levels of antibacterial activity .

- Methods of Application : The method involves impregnating cinnamaldehyde into various materials .

- Results or Outcomes : No loss in antibacterial efficacy is observed for non-woven polypropylene cloth impregnated with cinnamaldehyde over 17 recycle tests .

4. Protecting Groups in Organic Synthesis

- Summary of Application : Acetals, such as Cinnamaldehyde diethyl acetal, are often used as protecting groups in organic synthesis . They are particularly useful because they are stable and unreactive in neutral to strongly basic environments .

- Methods of Application : The carbonyl functional group is converted to an acetal, which prevents irreversible addition reactions from occurring . This is particularly useful when a reaction is desired at one functional group, while the other functional group needs to be protected .

- Results or Outcomes : The use of acetals as protecting groups allows for selective reactions to occur in organic synthesis .

5. Reactive Oxygen Species Production

- Summary of Application : Cinnamaldehyde, a natural product that can be extracted from a variety of plants of the genus Cinnamomum, exhibits excellent biological activities including promoting cellular reactive oxygen species production .

- Methods of Application : Cinnamaldehyde can be loaded into or conjugated with polymers for sustained or controlled release, thereby prolonging the effective action time of its biological activities .

- Results or Outcomes : When cinnamaldehyde is conjugated with a polymer, it can also introduce environmental responsiveness to the polymer through the form of stimuli-sensitive linkages between its aldehyde group and various functional groups of polymers .

6. Insecticidal Applications

- Summary of Application : Cinnamaldehyde exhibits excellent biological activities including insecticidal properties . It can be used as a natural insecticide, providing a safer and environmentally friendly alternative to synthetic insecticides .

- Methods of Application : Cinnamaldehyde can be applied directly to areas where insect activity is observed . It can also be incorporated into various materials for sustained release .

- Results or Outcomes : The use of cinnamaldehyde as an insecticide has shown promising results, with significant reduction in insect activity observed .

7. Antioxidant Applications

- Summary of Application : Cinnamaldehyde exhibits excellent biological activities including antioxidant properties . It can neutralize free radicals, which are unstable molecules that can cause damage to cells in the body .

- Methods of Application : Cinnamaldehyde can be incorporated into various materials for sustained release, thereby prolonging the effective action time of its antioxidant activities .

- Results or Outcomes : The use of cinnamaldehyde as an antioxidant has shown promising results, with significant reduction in oxidative stress observed .

将来の方向性

Cinnamaldehyde, the main component of cinnamon extract, has been found to have several medicinal properties. When loaded into or conjugated with polymers, it can introduce environmental responsiveness to the polymer, providing great potential for biomedical applications . This suggests that Cinnamaldehyde diethyl acetal could also have potential applications in this field.

特性

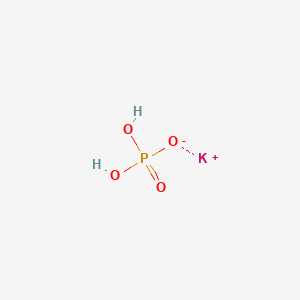

IUPAC Name |

[(E)-3,3-diethoxyprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKDEWVAUWARRX-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C=CC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(/C=C/C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064575, DTXSID20885290 | |

| Record name | Benzene, (3,3-diethoxy-1-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinnamaldehyde diethyl acetal | |

CAS RN |

25226-98-6, 7148-78-9 | |

| Record name | [(1E)-3,3-Diethoxy-1-propen-1-yl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25226-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (3,3-diethoxy-1-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ((1E)-3,3-diethoxy-1-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025226986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamaldehyde diethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (3,3-diethoxy-1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (3,3-diethoxy-1-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,3-diethoxy-1-propenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-(3,3-diethoxy-1-propenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENE, (3,3-DIETHOXY-1-PROPEN-1-YL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q5N5N1PGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)

![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)